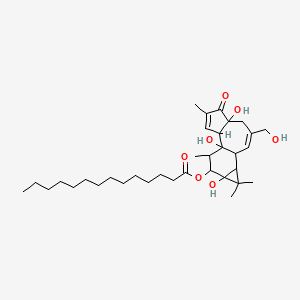

Phorbol-12-monomyristate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 12-monomyristate de phorbol est un composé chimique appartenant à la classe des esters de phorbol. Il est dérivé du phorbol, un diterpène présent dans les graines de la plante Croton tiglium. Les esters de phorbol sont connus pour leur activité biologique, en particulier leur capacité à activer la protéine kinase C (PKC), qui joue un rôle crucial dans divers processus cellulaires tels que la différenciation cellulaire, la prolifération et l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 12-monomyristate de phorbol peut être synthétisé par estérification du phorbol avec l'acide myristique. La réaction implique généralement l'utilisation d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison ester. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse de l'ester .

Méthodes de production industrielle

La production industrielle du 12-monomyristate de phorbol implique l'extraction du phorbol à partir des graines de Croton tiglium, suivie de son estérification avec l'acide myristique. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. L'utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation est courante pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le 12-monomyristate de phorbol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le squelette du phorbol, modifiant ainsi son activité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant ses propriétés biologiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation du 12,13-diacétate de phorbol, tandis que la réduction peut produire des dérivés de 12-monomyristate de phorbol avec des groupes fonctionnels modifiés .

Applications De Recherche Scientifique

Le 12-monomyristate de phorbol a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d'estérification et le comportement des esters de phorbol dans diverses conditions.

Biologie : Il sert d'activateur puissant de la protéine kinase C (PKC), ce qui le rend précieux dans les études relatives à la signalisation cellulaire, la différenciation et la prolifération.

Médecine : Le 12-monomyristate de phorbol est utilisé dans la recherche sur le cancer pour étudier son rôle en tant que promoteur tumoral et ses applications thérapeutiques potentielles.

Industrie : Il est utilisé dans le développement de composés bioactifs et comme étalon de référence dans les processus de contrôle de la qualité .

Mécanisme d'action

Le 12-monomyristate de phorbol exerce ses effets principalement par l'activation de la protéine kinase C (PKC). En se liant à la PKC, il induit un changement conformationnel qui active l'enzyme. Cette activation conduit à la phosphorylation de diverses cibles en aval, déclenchant une cascade d'événements de signalisation qui régulent les processus cellulaires tels que l'expression génique, la progression du cycle cellulaire et l'apoptose .

Mécanisme D'action

Phorbol-12-monomyristate exerts its effects primarily through the activation of protein kinase C (PKC). Upon binding to PKC, it induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of various downstream targets, triggering a cascade of signaling events that regulate cellular processes such as gene expression, cell cycle progression, and apoptosis .

Comparaison Avec Des Composés Similaires

Le 12-monomyristate de phorbol est similaire à d'autres esters de phorbol tels que le 12,13-diacétate de phorbol et le 12-myristate 13-acétate de phorbol. Il est unique en son genre par son estérification spécifique à la 12e position avec l'acide myristique, qui confère des propriétés biologiques distinctes. D'autres composés similaires comprennent :

12,13-diacétate de phorbol : Connu pour son activité de promotion tumorale puissante.

12-myristate 13-acétate de phorbol : Largement utilisé en recherche pour sa capacité à activer la PKC et à induire diverses réponses cellulaires

Le 12-monomyristate de phorbol se démarque en raison de son motif d'estérification spécifique, qui influence son interaction avec les cibles biologiques et son profil d'activité général.

Propriétés

IUPAC Name |

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCISDOVNFLSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)